[(4-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
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Overview
Description
[(4-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is an organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylphenyl group, a carbamoylmethyl linkage, and an ethoxyphenyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves multi-step organic reactions. One common method includes the reaction of 4-acetylphenyl isocyanate with methyl 2-(4-ethoxyphenyl)acetate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and advanced purification techniques, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(4-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, amine derivatives.
Scientific Research Applications
[(4-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [(4-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways or cellular processes.
Comparison with Similar Compounds
[(4-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate can be compared with similar compounds, such as:
[(4-Methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate: Similar structure but with a methoxy group instead of an acetyl group.
[(4-Acetylphenyl)carbamoyl]methyl 2-(4-methoxyphenyl)acetate: Similar structure but with a methoxy group on the phenyl acetate moiety.
[(4-Acetylphenyl)carbamoyl]methyl 2-(4-hydroxyphenyl)acetate: Similar structure but with a hydroxy group instead of an ethoxy group.
These comparisons highlight the unique structural features and potential functional differences of this compound, which may influence its reactivity and applications.
Properties
IUPAC Name |
[2-(4-acetylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-3-25-18-10-4-15(5-11-18)12-20(24)26-13-19(23)21-17-8-6-16(7-9-17)14(2)22/h4-11H,3,12-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBCIKKYPVWMRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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